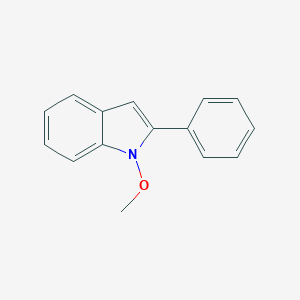

1-Methoxy-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

16616-82-3 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-methoxy-2-phenylindole |

InChI |

InChI=1S/C15H13NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 |

InChI Key |

ZHQNIQVOVQMVNI-UHFFFAOYSA-N |

SMILES |

CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |

Canonical SMILES |

CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |

Other CAS No. |

16616-82-3 |

Origin of Product |

United States |

Mechanistic Insights into the Formation and Transformations of 1 Methoxy 2 Phenyl 1h Indole

Elucidation of N-Alkoxylation and N-Functionalization Mechanisms

The nitrogen atom of the indole (B1671886) ring is a key site for chemical modification. N-alkoxylation, as seen in the methoxy (B1213986) group of 1-Methoxy-2-phenyl-1H-indole, and other N-functionalizations are pivotal transformations. The mechanisms governing these reactions are often sophisticated, relying on advanced catalytic systems to control selectivity and efficiency.

Role of Directing Groups in Achieving Site-Selective Functionalization

Achieving site-selective functionalization on the indole core, particularly on the less reactive benzene (B151609) fragment (C4-C7 positions) over the electron-rich pyrrole (B145914) ring, is a significant synthetic challenge. osaka-u.ac.jp Transition-metal-catalyzed C-H bond transformation, aided by directing groups (DGs), has emerged as a powerful strategy to overcome this hurdle. osaka-u.ac.jpnih.govchemrxiv.org These directing groups are temporarily installed, typically at the N1 or C3 position, to steer a metal catalyst to a specific, often sterically accessible, C-H bond.

Several types of directing groups have been successfully employed to functionalize various positions of the indole scaffold. For instance, an amide group at the C3 position can facilitate catalyst-controlled functionalization at either the C2 or C4 position. nih.govchemrxiv.org Similarly, installing groups like N-P(O)tBu2 or N-pivaloyl at the indole nitrogen can direct palladium or copper catalysts to produce C7, C6, C5, and C4 arylation products. nih.govchim.it Sulfur-based directing groups have also proven effective for C4- and C7-functionalization and can be readily removed or transformed after the desired reaction. osaka-u.ac.jp

Mechanistic studies suggest that the directing group chelates to the metal center, forming a stable metallacyclic intermediate that positions the catalyst in proximity to the target C-H bond, thereby enabling its selective activation. nih.gov This strategy provides a predictable and efficient method for the late-stage functionalization of complex indole derivatives.

| Directing Group (DG) | Position of DG | Catalyst System (Typical) | Target Position | Reference |

| Amide | C3 | RhI/AgI or IrIII/AgI | C4 or C2 | nih.govchemrxiv.org |

| N-P(O)tBu2 | N1 | Palladium or Copper | C7 or C6 | nih.gov |

| N-Pivaloyl | N1 | Rhodium | C7 | chim.it |

| Thioether | N1 or C3 | Transition Metals | C7 or C4 | osaka-u.ac.jp |

Ligand-Controlled Regiodivergence in Catalytic Indole Alkylation

While directing groups offer one method of control, the choice of ligand in a catalytic system provides another powerful tool for dictating reaction outcomes, a concept known as ligand-controlled regiodivergence. This is particularly evident in the alkylation of indoles, where a long-standing challenge has been to overcome the intrinsic preference for alkylation at the highly nucleophilic C3 position to achieve selective N1-alkylation. nih.govacs.orgkaist.ac.kr

A significant breakthrough in this area is the use of copper hydride (CuH) catalysis in a "polarity reversal" strategy. nih.govacs.org Instead of using the indole as a nucleophile, this method employs electrophilic N-(benzoyloxy)indole derivatives. nih.govacs.org In this system, the regioselectivity of the alkylation is governed entirely by the chiral phosphine (B1218219) ligand supporting the CuH catalyst.

N1-Alkylation: When a bulky, electron-rich ligand such as DTBM-SEGPHOS is used, the reaction proceeds with high selectivity to afford the N1-alkylated indole. nih.govacs.org

C3-Alkylation: Conversely, by simply switching the ligand to Ph-BPE , the reaction pathway is diverted to produce the C3-alkylated product, also with high regio- and enantioselectivity. nih.govacs.org

Density functional theory (DFT) calculations have been used to elucidate the origin of this regiodivergence, attributing the selectivity to the distinct steric and electronic environments created by the different ligands around the catalytic center. kaist.ac.kr This strategy has also been extended to palladium-catalyzed allenylic alkylations, where different bases and conditions can switch the selectivity between N1 and C3 functionalization. bohrium.com

| Catalyst System | Ligand | Product Selectivity | Typical Yield | Reference |

| Copper Hydride (CuH) | DTBM-SEGPHOS | N1-Alkylation | Good to High | nih.govacs.org |

| Copper Hydride (CuH) | Ph-BPE | C3-Alkylation | Good | nih.govacs.org |

| Palladium | BIBOP-type | N1 or C3-Alkylation | Good | bohrium.com |

Detailed Investigations of Indole Core Functionalization Mechanisms

The functionalization of the indole core itself is governed by fundamental reactivity patterns and advanced catalytic cycles. These mechanisms are central to both the initial synthesis of the indole ring and its subsequent modification.

Electrophilic Aromatic Substitution Pathways on Substituted Indoles

Electrophilic aromatic substitution (EAS) is the most fundamental reaction of the indole ring. The pyrrole moiety of indole is π-excessive and thus highly activated towards electrophiles compared to the fused benzene ring. bhu.ac.in The preferred site of electrophilic attack is the C3 position. bhu.ac.inic.ac.uk This preference is explained by the stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge is adjacent to the nitrogen atom and can be stabilized by the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene ring. bhu.ac.in

If the C3 position is already substituted, as in this compound where C2 is also blocked, electrophilic attack typically occurs on the benzene ring, most commonly at the C5 or C6 position, depending on the electronic nature of the existing substituents. The 1-methoxy group is an electron-donating group, which would generally activate the entire ring system towards electrophilic attack. The 2-phenyl group's electronic influence and steric bulk would also direct incoming electrophiles. In BN-fused indole isosteres, this same C3-regioselectivity for EAS reactions is observed, highlighting the robustness of this electronic preference. nih.gov

Redox-Neutral C-H Activation Mechanisms in Indole Synthesis

Modern synthetic chemistry has increasingly focused on redox-neutral C-H activation reactions, which offer high atom economy by avoiding the need for stoichiometric external oxidants. pkusz.edu.cn This strategy has been successfully applied to the synthesis of the indole scaffold itself. The key feature of this approach is the use of a functional group on one of the reactants that serves as both a directing group for C-H activation and an internal oxidant to turn over the catalytic cycle. acs.orgacs.org

In a typical mechanism for synthesizing N-substituted indoles, an N-nitrosoaniline is reacted with an alkyne in the presence of a Rhodium(III) or Ruthenium(II) catalyst. pkusz.edu.cnpkusz.edu.cnorganic-chemistry.org

The N-nitroso group directs the Rh(III) catalyst to the ortho-C-H bond of the aniline (B41778) ring, leading to C-H activation and the formation of a five-membered rhodacycle.

The alkyne then undergoes migratory insertion into the Rh-C bond.

Subsequent reductive elimination forms the indole ring and a Rh(I) species.

The N-N bond of the nitroso group is cleaved, which internally oxidizes the Rh(I) back to the active Rh(III) state, releasing N₂O and completing the catalytic cycle. organic-chemistry.org

This redox-neutral annulation is highly efficient and tolerates a wide range of functional groups on both the aniline and alkyne coupling partners. acs.orgpkusz.edu.cn

| Catalyst | Directing/Oxidant Group | Coupling Partner | Key Feature | Reference |

| Rh(III) | N-Nitroso | Alkynes | Traceless directing group | acs.orgpkusz.edu.cnorganic-chemistry.org |

| Ru(II) | Pyrazolidin-3-one | Alkynes | Enables use of terminal alkynes | pkusz.edu.cnacs.org |

| Rh(III) | Hydrazide | Alkynes | N-N bond as internal oxidant | pkusz.edu.cn |

Nucleophilic Aromatic Substitution (SNAr) in Indole Ring Cyclization

While the indole ring is electron-rich, its synthesis can be ingeniously achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This strategy typically involves an intramolecular cyclization to form the pyrrole ring. researchgate.net The process requires an aromatic ring that is activated towards nucleophilic attack, usually by the presence of strong electron-withdrawing groups. ethernet.edu.etnih.gov

One elegant approach involves the reaction of a primary amine with an ortho-haloarylacetylene. rsc.orgresearchgate.net Here, the acetylene (B1199291) serves a dual role: it acts as an electron-withdrawing group to activate the aryl halide for the initial SNAr reaction, and it provides the C2-C3 carbon backbone for the newly formed indole ring. The mechanism proceeds via an addition-elimination pathway, where the amine nitrogen attacks the carbon bearing the halide, forming a Meisenheimer-like intermediate. Subsequent intramolecular 5-endo-dig cyclization of the nitrogen onto the proximal carbon of the acetylene, followed by tautomerization, yields the 2-substituted indole. rsc.orgresearchgate.net This method is powerful as it does not require a transition metal catalyst and allows for the construction of the Ar–N and N–C1 bonds in a single cascade sequence. rsc.org

Isomerization Dynamics in N-Methoxyindole Systems

The presence of the N-methoxy group introduces the possibility of various isomerization phenomena in these indole systems. Research on related N-methoxyindoles provides valuable insights into the potential dynamic behavior of this compound.

One prominent example of isomerization is observed in 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate in the synthesis of indole phytoalexins. mdpi.com Oximes can exist as syn and anti (or Z and E) isomers, and their interconversion can be influenced by factors such as acid catalysis. mdpi.com In the case of 1-methoxyindole-3-carboxaldehyde oxime, studies have shown that under acidic conditions, a pure isomer can isomerize, leading to an equilibrium mixture of both syn and anti forms. mdpi.com The ratio of these isomers can be quantified, providing a clear picture of the isomerization dynamics.

| Reaction System | Conditions | Initial Isomer Ratio (syn:anti) | Final Isomer Ratio (syn:anti) |

| 1-Methoxyindole-3-carboxaldehyde oxime | Acidic | Not Specified | 40:60 |

This table illustrates the acid-catalyzed isomerization of 1-methoxyindole-3-carboxaldehyde oxime, highlighting the equilibrium between the syn and anti isomers. mdpi.com

Furthermore, UV-induced transformations in other methoxyindoles, such as 4-methoxyindole (B31235) and 5-methoxyindole, reveal another facet of isomerization. rsc.org Upon UV irradiation in a low-temperature matrix, these compounds can undergo N-H bond cleavage to form indolyl radicals. rsc.org The resulting hydrogen atom can then reconnect at the C3 position of the indole ring, leading to the formation of 3H-tautomers. rsc.org This process represents a form of photo-tautomerization, driven by the absorption of light energy.

In addition to geometric and tautomeric isomerization, conformational isomerization is also a relevant dynamic process in N-alkoxyindoles. Studies on 6-methoxyindole (B132359) have shown the existence of different conformers, and UV irradiation can induce isomerization between them. researchgate.net The selectivity of this process can be dependent on the excitation wavelength and the surrounding matrix environment. researchgate.net

While direct studies on the isomerization of this compound are not extensively reported, the principles derived from these related N-methoxyindole systems provide a strong foundation for understanding its potential dynamic behaviors. The interplay of geometric isomerization of substituents, photo-tautomerization of the indole ring, and conformational changes of the methoxy group likely contribute to the rich and complex chemistry of this fascinating molecule.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 1 Methoxy 2 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the electronic environment of individual nuclei (primarily ¹H and ¹³C) within a molecule, offering precise information on connectivity and spatial arrangements.

One-dimensional NMR spectra are fundamental for identifying the different chemical groups within a molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is determined by its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

The methoxy (B1213986) group (-OCH₃) attached to the indole (B1671886) nitrogen is a key structural feature. In ¹H NMR, the three equivalent protons of the methoxy group are expected to appear as a sharp singlet. Based on studies of 1-methoxyindole (B1630564), the chemical shift for these protons is anticipated to be around 4.06 ppm. journals.co.za The electronegative oxygen atom deshields the protons, causing them to resonate further downfield compared to a typical methyl group on a carbon atom.

In the ¹³C NMR spectrum, the methoxy carbon is also readily identifiable. For 1-methoxyindole, this carbon resonates at approximately 62.6 ppm. journals.co.za The N-O bond significantly influences the electronic distribution within the indole ring. Compared to unsubstituted indole, the N-methoxy group introduces notable changes in the chemical shifts of the indole carbons, particularly C2 and C7a, due to a combination of inductive and resonance effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Methoxy Group of 1-Methoxy-2-phenyl-1H-indole

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methoxy | ¹H | ~4.06 | Singlet (s) |

| Methoxy | ¹³C | ~62.6 | Quartet (in proton-coupled spectrum) |

Data based on values reported for 1-methoxyindole. journals.co.za

The protons and carbons of the indole ring and the 2-phenyl substituent give rise to a series of signals in the aromatic region of the NMR spectra (typically 6.5-8.0 ppm for ¹H and 100-140 ppm for ¹³C).

Indole Ring: The introduction of the methoxy group at the N1 position and the phenyl group at the C2 position breaks the symmetry of the indole system, making all remaining protons and carbons on the benzo-fused portion of the indole (positions 4, 5, 6, and 7) chemically distinct. The proton at C3 is also unique.

¹H NMR: The H3 proton is expected to be a singlet, appearing around 6.7-6.8 ppm. The protons on the benzene (B151609) part of the indole (H4-H7) will appear as a complex set of multiplets due to spin-spin coupling with their neighbors. Typically, H7 is the most deshielded and appears furthest downfield, followed by H4.

¹³C NMR: The C2 carbon, being attached to both the nitrogen and the phenyl group, will be significantly deshielded, with a predicted chemical shift in the range of 140-142 ppm. The C3 carbon will be more shielded, resonating around 102-104 ppm. The carbons of the fused benzene ring (C4-C7a) will have distinct signals, with C7a being the most deshielded of this group due to its proximity to the nitrogen atom.

Phenyl Moiety: The five protons of the 2-phenyl group will also produce signals in the aromatic region. These often appear as a complex multiplet due to overlapping signals and coupling between the ortho, meta, and para protons. The two ortho protons are generally the most deshielded due to their proximity to the indole ring. The carbons of the phenyl ring will show distinct signals, with the ipso-carbon (the one attached to the indole ring) being significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Indole and Phenyl Moieties of this compound

| Moiety | Position | Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|---|---|

| Indole | H3 | ¹H | 6.7 - 6.8 |

| Indole | H4, H5, H6, H7 | ¹H | 7.0 - 7.8 |

| Phenyl | H-ortho, H-meta, H-para | ¹H | 7.2 - 7.6 |

| Indole | C2 | ¹³C | 140 - 142 |

| Indole | C3 | ¹³C | 102 - 104 |

| Indole | C3a, C4, C5, C6, C7, C7a | ¹³C | 110 - 138 |

| Phenyl | C-ipso, C-ortho, C-meta, C-para | ¹³C | 125 - 135 |

Predicted ranges are based on data from 1-methoxyindole and various 2-phenylindole (B188600) derivatives. journals.co.za

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are essential for definitively establishing the molecular structure by revealing through-bond and through-space correlations.

The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com Cross-peaks in a COSY spectrum connect the signals of coupled protons.

For this compound, the COSY spectrum would be expected to show:

Correlations between the adjacent protons on the benzene part of the indole ring (H4 with H5, H5 with H6, and H6 with H7). This allows for a sequential "walk" around this ring to assign these protons definitively.

Correlations between the adjacent protons of the 2-phenyl group, revealing the connectivity between the ortho, meta, and para protons.

No correlation is expected for the H3 proton or the methoxy protons, as they are singlets with no adjacent proton neighbors.

The TOCSY experiment is an extension of the COSY experiment. oxinst.com It reveals correlations between all protons within a coupled spin system, not just those that are directly coupled. ipb.pt This is particularly useful for identifying all protons belonging to a specific structural fragment.

In the case of this compound, a TOCSY experiment would clearly distinguish the two main aromatic spin systems:

Irradiation of any of the indole protons (H4, H5, H6, or H7) would show cross-peaks to all other protons within that fused benzene ring system.

Similarly, irradiating any of the phenyl protons would reveal correlations to all other protons on that phenyl ring.

This clear separation of the two aromatic systems in the TOCSY spectrum would provide unambiguous confirmation of the presence of the distinct indole and phenyl moieties.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of this compound.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the clear identification of CH, CH₂, and CH₃ groups. For this compound, the HSQC spectrum would link the methoxy protons to the methoxy carbon and each aromatic proton to its corresponding carbon atom in both the indole and phenyl rings.

The HMBC experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). ipb.ptustc.edu.cn This technique highlights long-range couplings, which are fundamental for identifying quaternary (non-protonated) carbons and connecting different structural fragments. mdpi.comktu.edu For instance, the protons of the methoxy group would show an HMBC correlation to the nitrogen-bearing carbon of the indole ring. Similarly, protons on the C-2 phenyl group would exhibit correlations to C-2 and C-3 of the indole nucleus, confirming the connectivity between the two ring systems. acs.org The assignment of signals is further supported by analyzing long-range correlations within the indole and phenyl rings themselves. mdpi.comktu.edu

Table 1: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) (²JCH, ³JCH) | Structural Significance |

|---|---|---|

| Methoxy (-OCH₃) | C-N (Indole) | Confirms the N-methoxy linkage. |

| Indole H-3 | C-2, C-3a, C-7a | Establishes connectivity within the indole core. |

| Indole H-7 | C-5, C-7a | Defines the benzo-fused part of the indole ring. |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. ipb.pt This information is vital for determining the stereochemistry and preferred conformation of flexible molecules like this compound. researchgate.netnih.gov

The key rotatable bonds in this molecule are the N-O bond of the methoxy group and the C-C bond connecting the indole C-2 position to the phenyl ring. A NOESY experiment would reveal through-space correlations that help define the spatial arrangement of these substituents. For example, observing a NOESY cross-peak between the methoxy group protons and the ortho-protons (H-2'/H-6') of the C-2 phenyl ring would suggest a conformation where these groups are oriented on the same side of the molecule. mdpi.com Conversely, a correlation between the methoxy protons and the H-7 proton of the indole ring would indicate a different rotational preference. researchgate.net The analysis of these spatial relationships allows for the construction of a three-dimensional model of the molecule's most stable conformation in solution. mdpi.com

Table 2: Expected Diagnostic NOESY Correlations for Conformational Analysis

| Irradiated Proton(s) | Observed NOE to Proton(s) | Conformational Implication |

|---|---|---|

| Methoxy (-OCH₃) | H-7 (Indole) | Indicates proximity of the methoxy group to the indole benzene ring. |

| Methoxy (-OCH₃) | H-2'/H-6' (Phenyl) | Suggests a conformation where the methoxy and phenyl groups are spatially close. |

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum serves as a molecular fingerprint, with characteristic peaks corresponding to different functional groups. nih.govdntb.gov.ua For this compound, the FT-IR spectrum is expected to show a combination of absorptions from the indole ring, the phenyl substituent, and the methoxy group.

Key expected absorption bands include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and from the aliphatic methoxy group (just below 3000 cm⁻¹). nih.govtandfonline.com The region between 1450 and 1600 cm⁻¹ will contain multiple peaks due to the C=C stretching vibrations within the aromatic systems. mdpi.com A strong absorption corresponding to the C-O stretching of the methoxy ether linkage is also anticipated. wiley-vch.de The precise positions of these bands provide insight into the molecule's electronic structure. worldscientific.com

Table 3: Predicted FT-IR Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Indole, Phenyl) |

| 2960 - 2850 | C-H Stretch | Aliphatic (-OCH₃) nih.gov |

| 1600 - 1450 | C=C Stretch | Aromatic Rings mdpi.com |

| 1300 - 1200 | C-O Stretch | Aryl Ether (-OCH₃) wiley-vch.de |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. nih.gov Vibrations that cause a change in molecular polarizability are Raman-active. libretexts.org Often, symmetric vibrations and bonds involving non-polar character produce stronger signals in Raman spectra compared to IR. nih.gov

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C stretching and ring "breathing" modes of both the indole and phenyl rings. nih.gov The C-H stretching vibrations would also be present. Comparing the FT-Raman and FT-IR spectra can provide a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 4: Predicted FT-Raman Shifts and Assignments

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Indole, Phenyl) nih.gov |

| 1610 - 1580 | C=C Stretch (often strong) | Aromatic Rings |

| ~1000 | Ring Breathing Mode | Phenyl Ring |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. rsc.orgbeilstein-journals.org This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. scispace.com

For this compound, the molecular formula is C₁₅H₁₃NO. uni.lu An HRMS analysis, commonly using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass. A match within a very small error margin (e.g., < 5 ppm) provides unambiguous confirmation of the elemental composition. wiley-vch.debeilstein-journals.org

Table 5: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO | uni.lu |

| Calculated Monoisotopic Mass | 223.09972 Da | uni.lu |

| Adduct | [M+H]⁺ |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure of this compound in the solid state. This technique has been successfully applied to various indole derivatives to elucidate their structural features. mdpi.commdpi.com For instance, in a related compound, the indole ring is observed to be planar. researchgate.net The dihedral angle between the indole ring system and the phenyl ring is a critical parameter, and in many 2-phenylindole derivatives, this angle is found to be in a narrow range around 65°. nih.goviucr.org

Table 1: Representative Crystallographic Parameters for Indole Derivatives This table is illustrative and based on data for related indole compounds, as specific data for this compound was not found.

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Monoclinic | 5-methoxy-1H-indole-2-carboxylic acid semanticscholar.org |

| Space Group | P21/c | 5-methoxy-1H-indole-2-carboxylic acid semanticscholar.org |

| a (Å) | 4.0305(2) | 5-methoxy-1H-indole-2-carboxylic acid semanticscholar.org |

| b (Å) | 13.0346(6) | 5-methoxy-1H-indole-2-carboxylic acid semanticscholar.org |

| c (Å) | 17.2042(9) | 5-methoxy-1H-indole-2-carboxylic acid semanticscholar.org |

| β (°) | 91.871(5) | 5-methoxy-1H-indole-2-carboxylic acid semanticscholar.org |

| Dihedral Angle (indole-phenyl) | ~65° | 2-phenyl-1H-indole derivatives nih.gov |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. While this compound lacks the traditional N-H group for strong hydrogen bonding that is often dominant in other indole derivatives, other weak interactions play a crucial role. nih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including solubility, melting point, and stability. The study of polymorphism is particularly important in the pharmaceutical industry.

For indole derivatives, polymorphism has been observed. semanticscholar.org For example, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was identified and characterized by single-crystal X-ray diffraction. semanticscholar.org The different packing arrangements and intermolecular interactions in the polymorphs lead to variations in their infrared spectra. semanticscholar.org In the case of this compound, the possibility of polymorphism should be considered. Different crystallization conditions could potentially lead to different crystal forms, each with a unique arrangement of molecules in the solid state. This would have direct implications on the intermolecular interactions and, consequently, the material's properties. The presence of different reinforcing interactions like C–H···O and C–H···π can lead to different crystal symmetries and packing motifs. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure. uzh.ch

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic indole and phenyl rings. researchgate.net These high-energy transitions are typically observed in the ultraviolet region. researchgate.net The conjugation between the indole and phenyl rings influences the energy of these transitions.

In similar indole derivatives, absorption maxima have been reported. For instance, a structurally related pyrazole-indole hybrid exhibits a UV-Vis absorption maximum at 384 nm in tetrahydrofuran. ktu.edumdpi.com Another study on Schiff bases of 4-aminoantipyrine (B1666024) showed high-energy bands attributed to π→π* transitions of the aromatic rings and lower energy bands for n→π* transitions. researchgate.net While this compound does not have an imine group, the oxygen of the methoxy group has non-bonding electrons, and the possibility of n→π* transitions should be considered, although they are typically weaker than π→π* transitions. uzh.chresearchgate.net

Table 2: Representative UV-Vis Absorption Data for Indole Derivatives This table is illustrative and based on data for related indole compounds, as specific data for this compound was not found.

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyrazole-indole hybrid | Tetrahydrofuran | 384 | π→π* | ktu.edumdpi.com |

| Schiff base of 4-aminoantipyrine | Chloroform | High-energy band | π→π* | researchgate.net |

| Schiff base of 4-aminoantipyrine | Chloroform | Low-energy band | n→π* | researchgate.net |

The electronic spectrum of this compound can be further investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transitions and help in the assignment of the observed absorption bands. researchgate.net

Theoretical and Computational Chemistry Studies of 1 Methoxy 2 Phenyl 1h Indole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties that may be difficult or impossible to measure experimentally. For 1-methoxy-2-phenyl-1H-indole, these methods are instrumental in elucidating its three-dimensional structure, electron distribution, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable arrangement of atoms in a molecule (geometry optimization) and to describe the arrangement of electrons within that structure.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, is a popular and often reliable choice for organic molecules. researchgate.netresearchgate.net For instance, studies on similar indole (B1671886) derivatives have successfully employed the B3LYP functional in conjunction with basis sets like 6-31G(d,p) or 6-311+G(d,p) to achieve good agreement between calculated and experimental data. researchgate.netresearchgate.net The selection of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Larger basis sets, such as those including diffuse functions (e.g., ++) and polarization functions (e.g., (d,p)), generally provide more accurate results by allowing for a more flexible description of the electron density, especially for systems with lone pairs or extended pi systems, as is the case for this compound. researchgate.net The choice of an appropriate computational model is often validated by comparing the calculated results with experimental data, such as X-ray diffraction data for bond lengths and angles. researchgate.net

A significant application of DFT is the prediction of spectroscopic parameters. For this compound, this includes Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). Theoretical calculations of NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with a DFT functional like B3LYP. acs.org The calculated chemical shifts for ¹H and ¹³C nuclei can then be compared with experimental spectra to aid in the assignment of signals. acs.orgwiley-vch.de

Similarly, DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. acs.org This comparison helps in the detailed assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. For example, in related methoxy-containing indole derivatives, the characteristic C-H stretching vibrations of the methoxy (B1213986) group and the aromatic rings have been successfully assigned using DFT calculations. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from such calculations for this compound, based on typical results for similar compounds.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹H NMR Chemical Shift (methoxy protons) | Predicted ppm value | Observed ppm value |

| ¹³C NMR Chemical Shift (C2 of indole) | Predicted ppm value | Observed ppm value |

| C=C stretching (phenyl ring) | Predicted cm⁻¹ value | Observed cm⁻¹ value |

| C-O stretching (methoxy group) | Predicted cm⁻¹ value | Observed cm⁻¹ value |

| Note: This table is illustrative. Specific experimental and computational data for this compound are not available in the provided search results. |

Ab-initio Methods in Structural and Electronic Property Characterization

While DFT is widely used, ab-initio methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods, provide an alternative, and in some cases, more systematically improvable approach to studying molecular properties. researchgate.netresearchgate.net Ab-initio methods are derived directly from the principles of quantum mechanics without the use of experimental data in their formulation. researchgate.net For a molecule like this compound, ab-initio calculations can be used to obtain optimized geometries and electronic properties. acs.org Comparing the results from ab-initio methods with those from DFT can provide a more robust understanding of the molecule's characteristics. researchgate.net

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. By analyzing the shapes and energies of the molecular orbitals, one can gain insights into how a molecule will interact with other chemical species.

Frontier Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. Typically, for indole derivatives, the HOMO is localized on the indole ring, indicating its electron-rich nature and propensity to react with electrophiles. The LUMO distribution would highlight the electron-deficient areas. This analysis is crucial for predicting the regioselectivity of chemical reactions involving this compound.

A hypothetical data table for the frontier orbital analysis of this compound is presented below.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Predicted energy value |

| LUMO Energy | Predicted energy value |

| HOMO-LUMO Energy Gap | Calculated energy difference |

| Note: This table is illustrative. Specific computational data for this compound are not available in the provided search results. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deuokerbala.edu.iq This approach is particularly effective for quantifying the stabilizing effects of electron delocalization, such as hyperconjugation and intramolecular charge transfer (ICT). bohrium.commdpi.com The analysis examines interactions between filled 'donor' orbitals (Lewis-type) and vacant 'acceptor' orbitals (non-Lewis type). uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), indicates a more significant charge transfer from the donor to the acceptor orbital. mdpi.com

For this compound, the structure contains potent electron-donating groups (the methoxy group and the indole nitrogen) and electron-accepting aromatic systems (the phenyl and indole rings). NBO analysis is ideally suited to map the flow of electron density within the molecule. The primary donor orbitals are the lone pairs (n) on the methoxy oxygen atom and the indole nitrogen atom. The primary acceptor orbitals are the antibonding pi-orbitals (π*) associated with the fused benzene (B151609) ring of the indole system and the C2-phenyl substituent. nih.gov

The key ICT interactions expected in this compound involve the delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the π* orbitals of the aromatic rings. nih.gov This n→π* delocalization is a form of hyperconjugation that contributes significantly to the molecule's electronic stability. nih.gov The methoxy group, in particular, is known to act as an electron-donating group through this resonance effect. nih.gov Computational studies on analogous methoxy-substituted indole derivatives confirm that such interactions lead to substantial stabilization energies, indicating a considerable degree of intramolecular charge transfer from the substituent groups to the core ring system. nih.govtanta.edu.eg

Table 1: Principal Intramolecular Donor-Acceptor Interactions in this compound as Predicted by NBO Theory

This table outlines the most significant hyperconjugative interactions contributing to intramolecular charge transfer and stabilization of the molecule. The stabilization energy E(2) quantifies the strength of these interactions.

| Donor NBO (Lewis-Type) | Acceptor NBO (Non-Lewis Type) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

| n(O1) - Methoxy Oxygen Lone Pair | π(C7a-C7b) - Indole Ring | n → π | High |

| n(O1) - Methoxy Oxygen Lone Pair | π(C2-C(phenyl)) - Phenyl Ring | n → π | Moderate |

| n(N1) - Indole Nitrogen Lone Pair | π(C2-C(phenyl)) - Phenyl Ring | n → π | High |

| n(N1) - Indole Nitrogen Lone Pair | π(C7a-C7b) - Indole Ring | n → π | Moderate-High |

| π(C-C) - Phenyl Ring | π(C-C) - Indole Ring | π → π | Moderate |

Note: The energy values are qualitative predictions based on NBO analyses of structurally related compounds. mdpi.comnih.gov

Computational Modeling of Intermolecular and Intramolecular Interactions

Computational modeling, particularly methods based on Density Functional Theory (DFT), provides profound insights into the non-covalent interactions that dictate the three-dimensional structure and crystal packing of molecules like this compound. mdpi.comresearchgate.net These models allow for a detailed examination of both intramolecular forces that determine the molecule's preferred shape and intermolecular forces, such as hydrogen bonding, that govern how molecules arrange themselves in a condensed phase. researchgate.netiucr.org

In this compound, the nitrogen atom of the indole ring is substituted with a methoxy group, precluding the formation of the classic N—H···O or N—H···π hydrogen bonds often seen in other indole derivatives. nih.govnih.gov Consequently, the hydrogen bonding network is dominated by weaker, non-conventional interactions. Computational studies and crystal structure analyses of similar molecules reveal that the primary intermolecular forces are weak C—H···O and C—H···π hydrogen bonds. iucr.orgnih.gov

Table 2: Potential Hydrogen Bonding Interactions in this compound

This table details the likely donor and acceptor pairs for the weak intermolecular hydrogen bonds that stabilize the crystal structure.

| Hydrogen Bond Type | Donor | Acceptor | Typical Interaction Energy (kJ/mol) |

| C—H···O | Aromatic C-H (Phenyl or Indole) | Methoxy Oxygen | 13–34 iucr.org |

| C—H···π | Aromatic C-H (Phenyl or Indole) | π-system of Phenyl Ring | 13–34 iucr.org |

| C—H···π | Aromatic C-H (Phenyl or Indole) | π-system of Indole Ring | 13–34 iucr.org |

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the C2 atom of the indole ring to the phenyl substituent. acs.org Computational modeling is used to generate an energetic profile by systematically rotating this bond and calculating the corresponding molecular energy, allowing for the identification of the most stable conformer. nih.govresearchgate.net

For 2-phenyl-indole derivatives, the lowest energy conformation is consistently found to be a non-planar, twisted structure. nih.gov X-ray crystallographic data from analogous compounds strongly support this finding. For instance, in 6-Methoxy-2-methyl-1-phenyl-1H-indole, the dihedral angle between the indole ring system and the phenyl ring is 64.48 (7)°. nih.gov Similarly, a study of four different 2-phenyl-1H-indol-3-yl derivatives reported dihedral angles between the indole and phenyl rings in the range of 68° to 70°. nih.gov

This pronounced twist away from planarity is the result of steric hindrance between the hydrogen atoms on the phenyl ring and the substituents or atoms on the indole nucleus. The energetic profile would show a global minimum at this twisted geometry. The energy barriers to rotation through a planar or a more sterically hindered perpendicular conformation would be relatively low, indicating that the molecule may still exhibit conformational flexibility in solution.

Table 3: Comparison of Indole-Phenyl Dihedral Angles in Related Compounds

This table presents experimentally determined dihedral angles from the crystal structures of compounds with a similar 2-phenyl-indole scaffold, indicating the likely conformation of this compound.

| Compound | Dihedral Angle Between Indole and Phenyl Ring | Reference |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole | 64.48 (7)° | nih.gov |

| 2-Cyclohexyl-1-(2-phenyl-1H-indol-3-yl)ethanone | 68.58 (8)° | nih.gov |

| 3,3-Dimethyl-1-(2-phenyl-1H-indol-3-yl)butan-1-one | 70.07 (3)° | nih.gov |

Structure Reactivity Relationships of 1 Methoxy 2 Phenyl 1h Indole Derivatives Non Biological Context

Comparative Reactivity of Different N-Alkoxy Groups

While the focus has been on the 1-methoxy group, the reactivity of the indole (B1671886) ring can also be influenced by other N-alkoxy groups. The nature of the alkoxy group can affect its ability to act as a leaving group and can also introduce different steric and electronic effects.

Research has shown that both 1-hydroxy and 1-alkoxyindoles can undergo various reactions, including nucleophilic substitution. researchgate.net The specific type of N-alkoxy group can influence the reaction pathway. For example, the stability and leaving group ability might differ between a methoxy (B1213986), ethoxy, or a bulkier alkoxy group. While direct comparative studies on a wide range of N-alkoxy groups on 2-phenylindole (B188600) are not extensively documented in the provided context, the principles of leaving group ability and steric hindrance would apply. Generally, a good leaving group is one that is a weak base. The stability of the corresponding alkoxide anion would be a factor.

It has been demonstrated that both N-hydroxy and N-methoxy groups at the 1-position of the indole skeleton can function as effective leaving groups when an electron-withdrawing group is present in the indole nucleus. nii.ac.jp This suggests that other small N-alkoxy groups would likely exhibit similar reactivity, enabling nucleophilic substitution reactions. The choice of the N-alkoxy group could be a tool for fine-tuning the reactivity and selectivity of the indole system in synthetic applications.

Correlation Between Computational Predictions and Experimental Reactivity Trends

In the study of structure-reactivity relationships for derivatives of 1-methoxy-2-phenyl-1H-indole, the synergy between computational modeling and experimental results provides a powerful predictive tool. This correlation allows for a deeper understanding of reaction mechanisms and the rational design of new molecules with specific chemical behaviors, particularly in non-biological contexts such as materials science and synthetic chemistry. The validation of theoretical models against empirical data is a cornerstone of modern chemical research, establishing a reliable framework for predicting the reactivity of novel derivatives.

A primary method for correlating structure with reactivity is through Linear Free-Energy Relationships (LFERs), most notably the Hammett equation. wikipedia.org This equation quantitatively describes the impact of substituting a hydrogen atom on an aromatic ring with another group. wikipedia.org For a series of reactions involving substituted benzene (B151609) derivatives, the Hammett equation is given by:

log(k/k₀) = σρ

where k is the reaction rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ is the reaction constant that depends on the reaction type. wikipedia.org

In the context of this compound derivatives, substituents can be introduced on the 2-phenyl ring. The electronic effects of these substituents (whether electron-donating or electron-withdrawing) can be quantified by their Hammett substituent constant (σ). A plot of the logarithm of the experimentally determined reaction rate constant (log k) versus σ for a series of derivatives can yield a straight line. nih.gov Such a linear relationship, or Hammett plot, indicates that the electronic influence of the substituent is a primary determinant of the reaction rate. nih.govrsc.org For instance, studies on other indole derivatives have shown a remarkable impact of electronic variation on reaction rates, confirmed by a linear Hammett plot. nih.gov

Table 1: Representative Hammett Plot Data for a Hypothetical Reaction of Substituted this compound Derivatives

| Substituent (on Phenyl Ring) | Hammett Constant (σ) | Experimental Rate Constant (k, s⁻¹) | log(k/k₀) |

| p-OCH₃ | -0.27 | 0.005 | -0.60 |

| p-CH₃ | -0.17 | 0.008 | -0.40 |

| H | 0.00 | 0.020 | 0.00 |

| p-Cl | 0.23 | 0.079 | 0.60 |

| p-CN | 0.66 | 0.891 | 1.65 |

| p-NO₂ | 0.78 | 2.512 | 2.10 |

Beyond LFERs, modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for correlating theoretical calculations with experimental reactivity. researchgate.net DFT can be used to calculate a variety of molecular properties that have direct relevance to reactivity.

Correlation with Spectroscopic Data: Computational methods can predict spectroscopic data, such as UV-Vis absorption maxima and infrared vibrational frequencies. arxiv.orgacs.org The close agreement often found between calculated and experimental spectra validates the computational model, suggesting it can also be trusted to predict properties related to reactivity. acs.orgunits.it For many organic molecules, an excellent complement between experimental data and DFT-based results has been achieved. acs.org

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Indole Derivatives This table is illustrative and based on findings for similar heterocyclic systems.

| Derivative | Property | Experimental Value | Calculated Value (DFT) |

| Indole-7-carboxyaldehyde | UV-Vis λmax | 302 nm | 298 nm |

| 3-Formylindole | N 1s binding energy | 400.3 eV | 400.2 eV |

| Chloro-functionalized hydrazone | C=O stretch (IR) | 1687 cm⁻¹ | 1695 cm⁻¹ |

| Chloro-functionalized hydrazone | C=N stretch (IR) | 1589 cm⁻¹ | 1593 cm⁻¹ |

Correlation with Molecular Orbital Properties: Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are strong indicators of a molecule's kinetic stability and reactivity. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org Computational chemistry provides direct access to these values. Furthermore, these energies can be used to calculate a range of global reactivity descriptors that correlate with experimental trends. arxiv.orgacs.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

By calculating these descriptors for a series of this compound derivatives with different substituents, a theoretical ranking of their reactivity can be established and then compared with experimental findings. For example, studies on other heterocyclic systems have shown that calculated global hardness can successfully predict that one derivative will be more stable and less reactive than others in the series. acs.org

Table 3: Calculated Global Reactivity Descriptors for a Hypothetical Series of this compound Derivatives

| Substituent (on Phenyl Ring) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity (ω) | Predicted Reactivity |

| p-OCH₃ | -5.10 | -1.90 | 3.20 | 1.60 | 1.53 | Low |

| H | -5.35 | -2.05 | 3.30 | 1.65 | 1.70 | Moderate |

| p-NO₂ | -5.80 | -2.80 | 3.00 | 1.50 | 2.58 | High |

Advanced Analytical Methodologies for Purity Assessment and Quantitative Analysis of 1 Methoxy 2 Phenyl 1h Indole

High-Performance Liquid Chromatography (HPLC) Development

HPLC is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For 1-Methoxy-2-phenyl-1H-indole, the development of a stable and reproducible HPLC method is crucial for quality control and research applications.

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of indole (B1671886) derivatives due to its efficacy in separating compounds of moderate to low polarity. nih.gov The optimization of an RP-HPLC method for this compound involves a systematic evaluation of stationary phases, mobile phase composition, and other chromatographic parameters to achieve optimal separation from potential impurities and degradants.

The selection of the stationary phase is critical. A C18 (octadecylsilyl) column is a standard choice, providing a nonpolar surface that interacts effectively with the phenyl and indole moieties of the target compound. Columns with low silanol (B1196071) activity are particularly advantageous as they minimize peak tailing, a common issue with nitrogen-containing heterocyclic compounds. sielc.com

Mobile phase optimization focuses on adjusting the solvent strength and pH to control the retention and selectivity of the separation. A typical mobile phase for analyzing indole derivatives consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. mdpi.com The ratio of organic solvent to water is adjusted to control the elution time; a higher proportion of the organic solvent leads to faster elution. For this compound, a gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to ensure the effective separation of a wide range of potential impurities.

The pH of the mobile phase can be adjusted with additives like formic acid or phosphoric acid to suppress the ionization of any residual silanol groups on the column, thereby improving peak shape. sielc.com A UV detector is typically set at a wavelength where the indole chromophore exhibits maximum absorbance, often around 280 nm, to ensure high sensitivity. pubcompare.ai

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for effective separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, acid modifier improves peak shape. mdpi.com |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |

| Gradient | 5% to 95% B over 20 minutes | Ensures separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. pubcompare.ai |

| Detection | UV at 280 nm | Wavelength for optimal absorbance of the indole chromophore. pubcompare.ai |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. mdpi.com |

For unequivocal identification of the main compound and characterization of unknown impurities, coupling HPLC with a mass spectrometer (HPLC-MS) is the definitive technique. This requires the use of volatile mobile phase additives that will not interfere with the ionization process in the MS source. While phosphoric acid is effective for UV-based HPLC, it is non-volatile and therefore incompatible with MS. sielc.com

MS-compatible methods replace non-volatile buffers with volatile alternatives such as formic acid, acetic acid, or ammonium (B1175870) formate. mdpi.com These additives are effective at controlling pH and are readily removed in the gas phase within the MS interface. Electrospray ionization (ESI) is a common ionization technique used for indole derivatives, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight of the compound and its impurities. mdpi.com

When developing an HPLC-MS method, the flow rate may be reduced, or a post-column split may be introduced to accommodate the optimal flow rates for the ESI source. The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative studies. nih.gov

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 2.1 mm, 3.5 µm | Smaller dimensions are suitable for lower flow rates used in LC-MS. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier, compatible with ESI-MS. mdpi.com |

| Mobile Phase B | Acetonitrile | Standard organic solvent for reverse-phase LC-MS. |

| Flow Rate | 0.3 mL/min | Lower flow rate is optimal for ESI efficiency. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique ideal for generating [M+H]⁺ ions of indole compounds. mdpi.com |

| MS Detection | Full Scan (m/z 100-500) and MRM | Full scan for impurity profiling; MRM for targeted quantification. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Expedited Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. UPLC systems utilize columns packed with sub-2 µm particles, which operate at much higher pressures. This technology is particularly beneficial for high-throughput screening and rapid purity checks of compounds like this compound.

The primary advantage of UPLC is the significant reduction in analysis time, often by a factor of five to ten, without compromising separation efficiency. In fact, the smaller particle size leads to narrower peaks and improved resolution, allowing for better separation of closely eluting impurities. researchgate.net This is especially valuable in process monitoring and quality control environments where rapid feedback is essential.

The method development for UPLC follows similar principles to HPLC but on a compressed timescale. The same column chemistries (e.g., C18) and mobile phases are often used, but the gradient times are much shorter, and flow rates are adjusted for the smaller column dimensions. mdpi.com The reduced solvent consumption per analysis also makes UPLC a more environmentally friendly and cost-effective technique. The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an exceptionally powerful tool for the sensitive and selective analysis of complex samples. nih.govmdpi.com

| Parameter | UPLC Condition | Rationale |

| Column | Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm | Sub-2 µm particles provide high efficiency and resolution. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for UPLC-MS. mdpi.com |

| Mobile Phase B | Acetonitrile | Standard organic phase. |

| Gradient | 5% to 95% B over 5 minutes | Rapid gradient for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Optimized for small particle size columns. |

| Detection | UV and/or ESI-MS/MS | Provides both quantitative and qualitative data. nih.gov |

| Analysis Time | < 10 minutes | Significant reduction in run time compared to HPLC. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-Methoxy-2-phenyl-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. A comparative analysis of methods reveals:

| Method | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|

| Pd-mediated coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 68-72% | |

| Acid-catalyzed alkylation | AlCl₃, CH₂Cl₂ | 55-60% | |

| Microwave-assisted | FeCl₃, solvent-free | 78% |

Key Considerations:

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- IR :

- Stretching vibrations for C-O (methoxy) at 1250–1050 cm⁻¹.

- N-H stretch (indole) at ~3400 cm⁻¹ .

Validation: Cross-reference with X-ray crystallography data (e.g., C–O bond length: ~1.37 Å ) to resolve ambiguities.

Q. What computational tools are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution.

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) using GROMACS .

- Docking Studies : AutoDock Vina for preliminary screening of bioactivity (e.g., binding to serotonin receptors) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or torsional strain?

Methodological Answer:

- Use SHELXL for refinement of X-ray data to resolve discrepancies in bond angles (e.g., C2–C1–C6 angle: 121.1° vs. 119.8° in conflicting studies ).

- Validate via Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing torsion .

- Cross-check with ORTEP-3 for thermal ellipsoid visualization, identifying disordered regions .

Q. How do substituent effects (e.g., methoxy vs. methyl) alter the compound’s bioactivity?

Methodological Answer:

Q. What strategies mitigate instability of this compound under acidic/oxidizing conditions?

Methodological Answer:

Q. How can conflicting bioactivity data across studies be reconciled?

Methodological Answer:

Q. What environmental factors influence the compound’s reactivity in catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.